Caramel

Color intensity Hue index Spectrophotometry

Caramel (CAS 8028-89-5) is not a single substance but a family of four distinct classes (I, II, III, IV) defined by the reactants used during controlled heat treatment of food-grade carbohydrates. As specified in 21 CFR 73.85, caramel is the dark-brown liquid or solid material produced from carbohydrates including dextrose, invert sugar, lactose, malt syrup, molasses, starch hydrolysates, and sucrose, with food-grade acids, alkalis, and salts permitted to assist caramelization.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 8028-89-5
Cat. No. B3029851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaramel
CAS8028-89-5
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C1=O)C
InChIInChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4-5H,3H2,1-2H3
InChIKeyMIDXCONKKJTLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Caramel (CAS 8028-89-5) Classification and Procurement Baseline: Four Distinct Classes for Scientific Selection


Caramel (CAS 8028-89-5) is not a single substance but a family of four distinct classes (I, II, III, IV) defined by the reactants used during controlled heat treatment of food-grade carbohydrates [1]. As specified in 21 CFR 73.85, caramel is the dark-brown liquid or solid material produced from carbohydrates including dextrose, invert sugar, lactose, malt syrup, molasses, starch hydrolysates, and sucrose, with food-grade acids, alkalis, and salts permitted to assist caramelization [2]. The four classes differ fundamentally in their manufacturing chemistry: Class I (E150a) uses no ammonium or sulfite compounds; Class II (E150b) uses sulfite compounds only; Class III (E150c) uses ammonium compounds only; and Class IV (E150d) uses both ammonium and sulfite compounds [3]. Each class constitutes a homologous series of mixtures with distinct compositional fingerprints verified by HPLC and chemical analysis, meaning procurement decisions must be class-specific rather than generic [4].

Why Generic 'Caramel' Specification Fails: Functional Incompatibility Across Classes Drives Application-Specific Procurement


Generic substitution among caramel color classes is functionally impossible due to fundamentally different colloidal charge properties, chemical stability profiles, and colorimetric characteristics that directly determine application compatibility [1]. Each class exhibits a unique physicochemical fingerprint comprising net ionic charge (Class III: positive; Class I/II/IV: negative), nitrogen and sulfur content, specific low molecular weight compounds, and distinct HPLC profiles that cannot be interchanged without compromising product stability [2]. Using the wrong class predictably results in product failure: Class IV caramel colors with the highest color intensity (0.250 ABS at 610 nm) exhibit precipitation and reduced coloring ability in Huangjiu (Chinese rice wine) compared to lower-intensity alternatives, while Class III caramel colors are unstable in carbonated soft drinks but remain stable in high-sodium (20% salt), calcium, or potassium chloride applications [3][4]. Each caramel class was specifically engineered to satisfy the distinct requirements of different food and beverage systems, making class selection a binary procurement decision rather than a negotiable specification [1].

Quantitative Differentiation Evidence: Caramel (CAS 8028-89-5) Performance Metrics Versus Alternatives and Across Classes


Color Intensity and Hue Index: Class IV Delivers 5× Higher Color Intensity Than Class I at 20% Usage Rate

Class IV caramel colors exhibit approximately five-fold higher color intensity than Class I caramel colors, enabling a 20% usage rate for equivalent coloring power. This difference is quantified by absorbance at 610 nm (0.1% w/v solution in deionized water) [1].

Color intensity Hue index Spectrophotometry

Precipitation and Coloring Efficiency in Alcoholic Beverages: Class IV Underperforms Despite Higher Color Intensity

In Huangjiu (Chinese rice wine), Class IV caramel colors with the highest color intensity paradoxically exhibited the lowest coloring ability due to precipitation, demonstrating that higher color intensity does not predict superior application performance [1].

Precipitation Fermented beverages Color stability

4-Methylimidazole (4-MEI) Content: Class I and II Contain 0 ppm; Class III and IV Contain Regulated Levels

4-Methylimidazole (4-MEI) is a processing byproduct formed exclusively during the manufacture of Class III and Class IV caramel colors that use ammonium compounds. Class I and Class II caramel colors, produced without ammonium reactants, contain 0 ppm 4-MEI [1]. JECFA has established maximum 4-MEI levels for Class III and IV caramels to indicate good manufacturing practice, and the EU sets specific maximum limits (Class III: <200 mg/kg; Class IV: <250 mg/kg, based on color intensity equivalent) [2].

4-MEI Safety specification Regulatory compliance

Alcohol Stability: Class I Exhibits Highest Stability in Alcohol Among All Four Classes

Class I caramel colors exhibit the highest stability in alcohol compared to the other three classes [1]. Class II (caustic sulfite) caramel colors also demonstrate good alcohol stability and are commonly used in cognac, sherry, and brandy, earning the designation 'spirit caramels' [2]. In contrast, Class III and Class IV caramel colors show reduced alcohol compatibility due to their different colloidal charge characteristics and chemical composition [3].

Alcohol stability Spirit applications Colloidal charge

Colloidal Charge Differentiation: Class III Positive Charge Drives Beer and Salt Stability

Class III caramel colors possess a positive colloidal charge in most food applications, distinguishing them from Class I, II, and IV which carry negative charges [1]. This positive charge confers unique beer stability and salt stability, enabling stable performance in 20% salt solutions [1]. In contrast, Class III caramel color is not used in soft drinks due to instability, while Class IV is stable in carbonated soft drinks but exhibits different ionic compatibility profiles [2].

Colloidal charge Beer stability Salt stability

Acceptable Daily Intake (ADI) Values: Class I Has No Numerical Limit; Classes II–IV Have Restricted ADIs

JECFA has established distinct Acceptable Daily Intake (ADI) values for each caramel class: Class I caramel color has an ADI of 'not specified' (the most favorable safety designation), while Class II is limited to 0–160 mg/kg body weight, and Classes III and IV are each limited to 0–200 mg/kg body weight [1]. EFSA subsequently established a group ADI of 300 mg/kg bw/day for all caramel colors combined, but established an individual ADI of only 100 mg/kg bw/day specifically for Class III due to immunotoxicity concerns regarding THI (2-acetyl-4(5)-tetrahydroxybutylimidazole) [2].

ADI Toxicology Regulatory limits

Caramel (CAS 8028-89-5) Class-Specific Application Scenarios: Evidence-Based Procurement Selection Guide


Carbonated Soft Drinks and Acidic Beverages: Class IV (E150d) Specification Required

Class IV caramel colors are the only class with proven acid stability and compatibility with carbonated soft drink matrices. With color intensity of 0.250 ABS at 610 nm (0.1% w/v) and hue index between 3.5–5 (most commonly 3.9–4.5), Class IV enables low dosage requirements while maintaining stability across the acidic pH range of cola beverages [1]. Class III caramel colors are explicitly not used in soft drinks due to instability [2]. The strong negative colloidal charge of Class IV over a wide pH range ensures compatibility with beverage components [3].

Beer, Soy Sauce, and High-Salt Formulations: Class III (E150c) Specification Required

Class III caramel colors are uniquely specified for beer and high-salt applications due to their positive colloidal charge and demonstrated stability in 20% salt solutions [3]. This class is typically beer stable and salt stable, making it essential for brewers standardizing dark beer color and for soy sauce and bouillon manufacturers [3]. Class I, II, and IV caramel colors carry negative charges that would electrostatically interact with positively charged beer and soy sauce constituents, causing flocculation and sedimentation [4].

Distilled Spirits, Liqueurs, and High-Proof Alcoholic Beverages: Class I (E150a) or Class II (E150b) Required

Class I caramel colors exhibit the highest alcohol stability among all four classes, making them the preferred specification for distilled spirits and high-proof alcoholic beverages [3]. Class II caramel colors, historically termed 'spirit caramels,' also demonstrate good alcohol stability and are used in cognac, sherry, and brandy applications [3]. Both Class I and Class II contain 0 ppm 4-MEI, enabling 'no 4-MEI' labeling claims that are increasingly valued in premium spirit categories [5].

Clean-Label and 4-MEI-Free Formulations: Class I (E150a) or Class II (E150b) Specification Required

Class I and Class II caramel colors are the only caramel classes containing 0 ppm 4-methylimidazole (4-MEI), as their manufacturing processes do not use ammonium compounds [5]. Class I additionally benefits from a JECFA ADI of 'not specified'—the most favorable toxicological designation—eliminating dose-dependent regulatory constraints [6]. For applications requiring 'no 4-MEI' claims, California Proposition 65 compliance, or clean-label positioning, only Class I or Class II caramel colors are technically valid selections regardless of other performance considerations [5].

Technical Documentation Hub

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